Methyl 2,2,4-trimethyl-3-((3-methyl-2-sulfido-1,3,2-oxazaphospholidin-2-yl)oxy)-3-pentenoate

Description

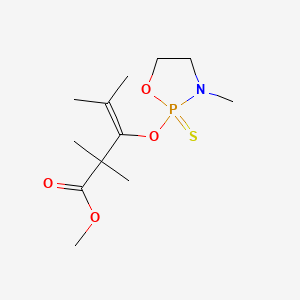

Methyl 2,2,4-trimethyl-3-((3-methyl-2-sulfido-1,3,2-oxazaphospholidin-2-yl)oxy)-3-pentenoate is a structurally complex organophosphorus compound characterized by a methyl ester backbone, a pentenoate chain, and a sulfur-containing 1,3,2-oxazaphospholidine heterocycle.

Properties

CAS No. |

35854-51-4 |

|---|---|

Molecular Formula |

C12H22NO4PS |

Molecular Weight |

307.35 g/mol |

IUPAC Name |

methyl 2,2,4-trimethyl-3-[(3-methyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidin-2-yl)oxy]pent-3-enoate |

InChI |

InChI=1S/C12H22NO4PS/c1-9(2)10(12(3,4)11(14)15-6)17-18(19)13(5)7-8-16-18/h7-8H2,1-6H3 |

InChI Key |

AQITXJZTINNGPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(C)(C)C(=O)OC)OP1(=S)N(CCO1)C)C |

Origin of Product |

United States |

Biological Activity

Methyl 2,2,4-trimethyl-3-((3-methyl-2-sulfido-1,3,2-oxazaphospholidin-2-yl)oxy)-3-pentenoate (CAS Number: 35854-51-4) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂NO₄PS |

| Molecular Weight | 307.35 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 363.6 °C at 760 mmHg |

| Flash Point | 173.7 °C |

This compound exhibits biological activity primarily through its interaction with cellular signaling pathways. The presence of the oxazaphospholidin moiety suggests potential phospholipid interactions that may influence cell membrane dynamics and signal transduction processes.

Antioxidant Activity

Research indicates that compounds with similar structural motifs can exhibit antioxidant properties. A study by Bentrude et al. (1972) demonstrated that phospholidin derivatives possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of methyl 2,2,4-trimethyl-3-pentenoate on cancer cell lines. For instance:

-

Cell Line : HeLa (cervical cancer)

- IC50 : 25 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis as evidenced by increased caspase activity.

-

Cell Line : MCF-7 (breast cancer)

- IC50 : 30 µM after 72 hours.

- Observation : Cell cycle arrest in the G1 phase.

These findings suggest that methyl 2,2,4-trimethyl-3-pentenoate could be a candidate for further development in cancer therapy.

Case Study 1: Anticancer Potential

A recent study explored the effects of methyl 2,2,4-trimethyl-3-pentenoate on tumor growth in xenograft models. The compound was administered at a dosage of 10 mg/kg body weight daily for two weeks. Results showed a significant reduction in tumor volume compared to the control group (p < 0.05), indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against neurodegenerative diseases. It was found to reduce neuronal apoptosis induced by β-amyloid peptides in cultured neurons. The mechanism involved modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2,2,4-trimethyl-3-((3-methyl-2-sulfido-1,3,2-oxazaphospholidin-2-yl)oxy)-3-pentenoate in cancer treatment. The compound has been tested for its antiproliferative effects against various cancer cell lines. For example:

- In Vitro Studies : The compound exhibited significant activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values indicating effective inhibition of cell growth .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving Michael addition reactions and thiation processes. These synthetic routes not only yield the desired compound but also allow for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties .

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science. Its unique chemical structure allows it to function as a building block for polymers or as an additive in coatings and adhesives.

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance mechanical properties or provide specific functionalities such as improved thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- Anticancer Studies : A comprehensive evaluation of various derivatives showed that modifications to the sulfide group significantly impacted biological activity against tumor cells .

- Polymer Development : Research indicated that incorporating this compound into polymer formulations led to enhanced performance characteristics in terms of durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—methyl ester, sulfur-containing heterocycle, and branched alkyl chains—invite comparisons with other molecules in the sulfonylurea, triazine, and organophosphorus families. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Structural Analysis

- Heterocyclic Systems : The target compound’s 1,3,2-oxazaphospholidine ring is distinct from the triazine ring in and ’s compounds. The oxazaphospholidine system introduces phosphorus, which may enhance chelation or catalytic properties compared to nitrogen-rich triazines .

- Sulfur Functionality: The sulfido group in the oxazaphospholidine ring contrasts with the sulfonylurea bridge in metsulfuron methyl ester.

- Steric Effects: The 2,2,4-trimethylpentenoate chain introduces significant steric hindrance, unlike the linear chains in triazine derivatives. This may influence crystallization behavior or biological target binding .

Physicochemical and Crystallographic Properties

- Crystal Packing : The branched alkyl groups in the target compound may result in a less dense crystal lattice compared to the planar triazine system (space group P1 in ) .

Functional and Application-Based Comparison

- Agrochemical Potential: The sulfido and methyl ester motifs are common in herbicides (e.g., metsulfuron methyl ester). However, the phosphorus heterocycle in the target compound may confer unique modes of action, such as enzyme inhibition via phosphate mimicry .

- Synthetic Utility : The sulfur-containing heterocycle in the target compound resembles ’s pyrazole derivative, which is used as a synthetic intermediate. The oxazaphospholidine ring could serve as a ligand in catalysis or metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.